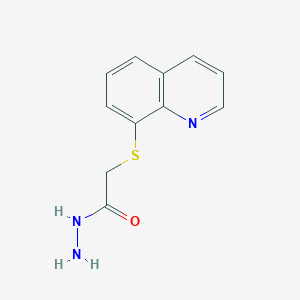

2,6-Dibromo-5-iodopyridin-3-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

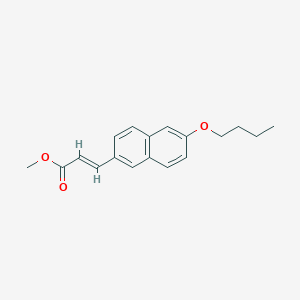

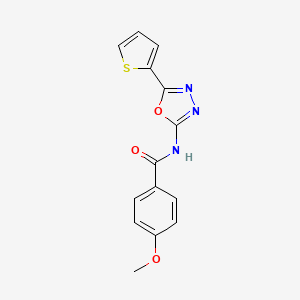

2,6-Dibromo-5-iodopyridin-3-amine is a chemical compound that belongs to the pyridine family . It has a CAS Number of 2379946-29-7 . The molecular weight of this compound is 377.8 .

Molecular Structure Analysis

The IUPAC name of 2,6-Dibromo-5-iodopyridin-3-amine is the same as its common name . The InChI code for this compound is 1S/C5H3Br2IN2/c6-4-2(8)1-3(9)5(7)10-4/h1H,9H2 .Physical And Chemical Properties Analysis

2,6-Dibromo-5-iodopyridin-3-amine is a solid .Aplicaciones Científicas De Investigación

Selective Amination and Cross-Coupling Reactions

2,6-Dibromo-5-iodopyridin-3-amine plays a crucial role in selective amination and cross-coupling reactions, forming bioactive 2-aminopyridines. Bolliger et al. (2011) highlighted its use in generating 6-bromopyridine-2-amines with high yields, which serve as substrates for further C-C cross-coupling reactions, illustrating the compound's utility in synthesizing complex organic materials (Bolliger, Oberholzer, & Frech, 2011).

Functionalization via Palladium-Catalyzed Aminocarbonylation

The functionalization of pyridine rings through palladium-catalyzed aminocarbonylation is another significant application. Takács et al. (2012) demonstrated that 5-iodo- and 4,5-dibromo-2-methylpyridazin-3(2H)-ones undergo aminocarbonylation with various amines, including amino acid methyl esters, showcasing the compound's adaptability in synthesizing N-substituted amides and dicarboxamides (Takács et al., 2012).

Synthesis of Water-Soluble BODIPY Derivatives

Li et al. (2008) explored the synthesis of water-soluble BODIPY derivatives, utilizing a similar compound to produce functionalized derivatives for organometallic couplings and other chemical transformations. This research underscores the importance of halogenated pyridines in developing fluorescent probes for biological applications (Li, Han, Nguyen, & Burgess, 2008).

Template Synthesis of Macrocyclic Complexes

In the domain of inorganic chemistry, Herrera et al. (2003) utilized 2,6-dicarbonylpyridines for template synthesis of macrocyclic complexes, emphasizing the compound's role in creating complexes with potential applications in catalysis and material science (Herrera et al., 2003).

Development of Heterogeneous Photocatalysts

Liu et al. (2015) investigated the use of structure-directing agents in iodoplumbate hybrids, revealing the potential of related compounds in the development of heterogeneous photocatalysts for environmental applications, particularly in water treatment and photocatalysis (Liu et al., 2015).

Propiedades

IUPAC Name |

2,6-dibromo-5-iodopyridin-3-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3Br2IN2/c6-4-2(8)1-3(9)5(7)10-4/h1H,9H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFNKEVINPOWRPA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=C1I)Br)Br)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3Br2IN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.80 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Dibromo-5-iodopyridin-3-amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-(ethylthio)benzamide](/img/structure/B2439692.png)

![N-(2-(diethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide hydrochloride](/img/structure/B2439693.png)

![5-((4-chlorobenzyl)thio)-1,3-dimethyl-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2439694.png)

![methyl 4-methyl-7-(3-methylphenyl)-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-2-yl sulfide](/img/structure/B2439706.png)

![N-cyclopentyl-4-((5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino)benzamide](/img/structure/B2439707.png)

![N-(2-methoxyethyl)-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2439708.png)